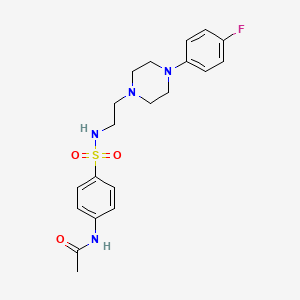

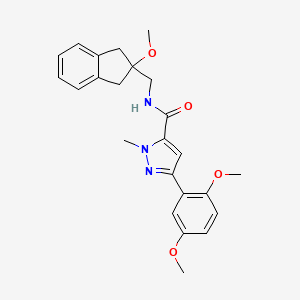

![molecular formula C13H9BrN2O2S2 B2492662 5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 361479-65-4](/img/structure/B2492662.png)

5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thiazole and thiophene derivatives involves multiple steps, including dehydrative cyclization, palladium-catalyzed Buchwald-Hartwig cross-coupling, and reactions with different organic reagents to form novel compounds with potential biological activities. Key methodologies utilize solid-phase synthesis, microwave conditions, and various catalysts to achieve desired structures efficiently (Kim et al., 2019); (Queiroz et al., 2007).

Molecular Structure Analysis

X-ray crystallography and spectral analysis (IR, 1H NMR, MS) have been employed to determine the molecular structures of thiophene derivatives. These studies reveal the configurations and substituent effects on the molecular conformation, highlighting the versatility of thiophene-based compounds in drug design and development (Du & Wu, 2020).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including cyclization, condensation, bromination, and amidation, to produce compounds with diverse functional groups. These reactions are crucial for modulating the biological activity of the synthesized compounds, demonstrating their applicability in medicinal chemistry (Hirokawa et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are determined through experimental procedures. These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate. The thermal stability and solubility of thiophene derivatives in various solvents are particularly important for their pharmacological application (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biomolecules, are critical for the therapeutic potential of thiophene derivatives. Studies on the synthesis and characterization of these compounds provide insights into their mechanism of action, binding affinity, and selectivity towards biological targets. Computational studies, such as DFT calculations, further elucidate the electronic structure, which is pivotal for the compound's activity and specificity (Ahmad et al., 2021).

Direcciones Futuras

Thiazole derivatives, including “5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide”, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the design and synthesis of novel thiazole moieties with wider therapeutic activity .

Propiedades

IUPAC Name |

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S2/c1-18-8-4-2-3-7-11(8)20-13(15-7)16-12(17)9-5-6-10(14)19-9/h2-6H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWCIMFAALWNEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC(=N2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2492590.png)

![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)